molecular formula C10H12O3 B1361395 4-Phenoxybutyric acid CAS No. 6303-58-8

4-Phenoxybutyric acid

Cat. No. B1361395
CAS RN: 6303-58-8
M. Wt: 180.2 g/mol
InChI Key: YKYVPFIBWVQZCE-UHFFFAOYSA-N
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Description

4-Phenoxybutyric acid is a compound with the molecular weight of 180.2 . It is a pale white solid and is known to benefit homeostasis of endoplasmic reticulum and protein synthesis .


Synthesis Analysis

The traditional preparation of 4-Phenoxybutyric acid takes tetrahydrofuran as a raw material. It prepares 4-Phenoxybutyric acid through ring opening, Fredel-Crafts alkylation, halogenation, condensation, and hydrolysis .


Molecular Structure Analysis

The molecular structure of 4-Phenoxybutyric acid is that of butyric acid substituted with a phenyl group at C-4 . The InChI code is 1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) .


Chemical Reactions Analysis

4-Phenoxybutyric acid has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using Lewis acid catalyst . New 1,3,4-thiadiazole compounds were synthesized through the cyclization reaction of 4-phenoxybutyric acid and N-phenylthiosemicarbazide derivatives with phosphorous oxychloride .


Physical And Chemical Properties Analysis

4-Phenoxybutyric acid has a melting point of 63-65 degrees Celsius . and should be stored at 0-8 degrees Celsius .

Scientific Research Applications

Proteostasis Maintenance

4-Phenoxybutyric acid, used clinically as Buphenyl for urea cycle disorders, has shown promise in recent studies for its properties as a low-weight molecular weight chemical chaperone. It aids in preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress. The ER is crucial for folding proteins destined for membranes or secretion, and failure in maintaining ER homeostasis can lead to protein misfolding and subsequent cellular pathology. Misfolded proteins in the ER trigger the unfolded protein response (UPR), a molecular repair mechanism. 4-Phenoxybutyric acid may facilitate protein folding in the ER, attenuating UPR activation and potentially mitigating various pathologies. This suggests its therapeutic potential in maintaining proteostasis, crucial for cellular health and function (Kolb et al., 2015).

Safety And Hazards

When handling 4-Phenoxybutyric acid, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

4-Phenoxybutyric acid has been found to improve free fatty acid-induced hepatic insulin resistance . This suggests that it may have potential therapeutic applications in the treatment of conditions related to insulin resistance.

properties

IUPAC Name

4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYVPFIBWVQZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40959508
Record name 4-Phenoxybutanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
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Product Name

4-Phenoxybutyric acid

CAS RN

6303-58-8, 38669-42-0
Record name 4-Phenoxybutyric acid
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Record name Butyric acid, 4-phenoxy-
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Record name Butanoic acid, phenoxy-
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Record name Butanoic acid, 4-phenoxy-
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Synthesis routes and methods

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
H Muğlu, N Şener, HAM Emsaed, S Özkınalı… - Journal of Molecular …, 2018 - Elsevier
… In this study, N-phenyl-1,3,4-thiadiazole derivatives were synthesized through the reaction of 4-phenoxybutyric acid, phenylthiosemicarbazide derivatives, and phosphorous oxychloride …
Number of citations: 22 www.sciencedirect.com
IM Lockhart, M Wright - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The cyclisation of 4-phenoxybutyric acid - Journal of the Chemical Society C: Organic (RSC Publishing) … The cyclisation of 4-phenoxybutyric acid … 5,6,8,9-Tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis[1]benzoxepin …
Number of citations: 2 pubs.rsc.org
E Miyako, T Maruyama, N Kamiya, M Goto - Biotechnology letters, 2003 - Springer
… A lipase-facilitated transport of 4-phenoxybutyric acid, 3-phenoxypropionic acid, 2-… −2 mmol cm −2 × h) was obtained using 4-phenoxybutyric acid as the substrate and 1-n-…
Number of citations: 86 link.springer.com
Y Kawashima, K KAMEO, M KATO… - Chemical and …, 1992 - jstage.jst.go.jp
… solution to give the 2-acety1thiomethyl-4-phenoxybutyric acid derivatives (VI). … 3-Benzoylpropionic acid and 4-phenoxybutyric acid derivatives (4) L= 3-83U§'+2~75Rx+ 1.39D4_B,+ 1.16…
Number of citations: 15 www.jstage.jst.go.jp
PA Gintautas, SR Daniel… - Environmental science & …, 1992 - ACS Publications
… The phenoxypropionic compounds are more effective in control of several weed varieties while the 4-phenoxybutyric acid compounds are safer in use with some crops (1). …
Number of citations: 92 pubs.acs.org
A Fernández-Medarde, JM Luengo - FEMS microbiology letters, 1997 - academic.oup.com
4-Hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U was purified to homogeneity (96-fold) from bacterial cultures grown in a chemically defined medium containing 4…
Number of citations: 2 academic.oup.com
K Erne - Acta Veterinaria Scandinavica, 1966 - actavetscand.biomedcentral.com
… and 2,4,5-T, respectively), but recently also the analogous derivatives of 2-phenoxypropionic acid (2,4-DP (dichlorprop), MCPP (mecoprop) and 2,4,5-TP) and of 4-phenoxybutyric acid (…
Number of citations: 46 actavetscand.biomedcentral.com
H Takami, H Nonaka, N Kishibayashi, A Ishii… - Chemical and …, 2000 - jstage.jst.go.jp
… A series of 4-phenoxybutyric acid derivatives attached to a tricyclic skeleton were prepared and evaluated as Sa—reductase inhibitors. Structure activity relationships for these …
Number of citations: 9 www.jstage.jst.go.jp
MC Hemmer, V Steinhauer, J Gasteiger - Vibrational spectroscopy, 1999 - Elsevier
… As the first example, 4-phenoxybutyric acid is chosen The infrared spectrum of this compound (Fig. 12) exhibits typical peaks for aromatic carboxylic acids and a somewhat complex …
Number of citations: 373 www.sciencedirect.com
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com

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